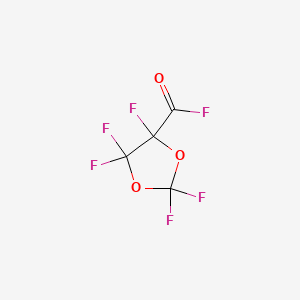
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl Fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride is a fluorinated organic compound with the molecular formula C₄F₆O₃. It is known for its unique chemical structure, which includes a five-membered ring with multiple fluorine atoms, making it highly reactive and useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride typically involves the reaction of tetrafluoroethylene with carbonyl fluoride under controlled conditions. This reaction requires specific catalysts and temperature settings to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of supercritical CO₂ as a solvent, which helps in achieving higher yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can yield different functionalized compounds .
Aplicaciones Científicas De Investigación
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly electrophilic. This property allows it to interact with various molecular targets, including nucleophiles and electrophiles, leading to diverse chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Poly [4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600): A fluorinated polymer with similar structural features but different applications.
2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole: Another fluorinated compound used in polymer synthesis.
Uniqueness
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Propiedades
Número CAS |
70411-10-8 |
|---|---|
Fórmula molecular |
C4F6O3 |
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
2,2,4,5,5-pentafluoro-1,3-dioxolane-4-carbonyl fluoride |
InChI |
InChI=1S/C4F6O3/c5-1(11)2(6)3(7,8)13-4(9,10)12-2 |
Clave InChI |
VGPBGUZCCILHGR-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C1(C(OC(O1)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)
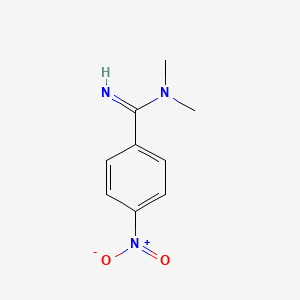
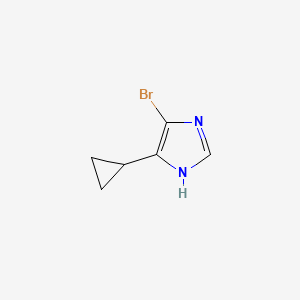
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)
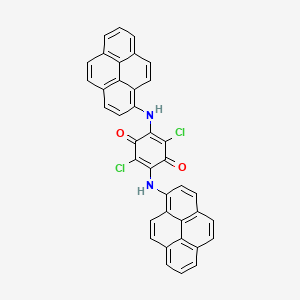
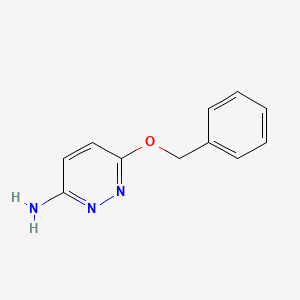

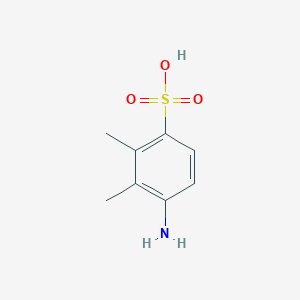
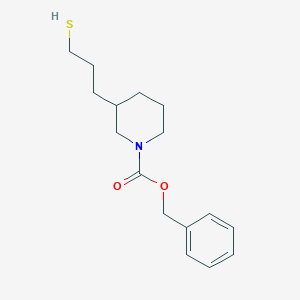
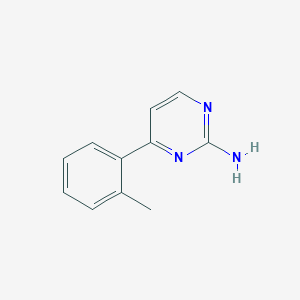
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)

